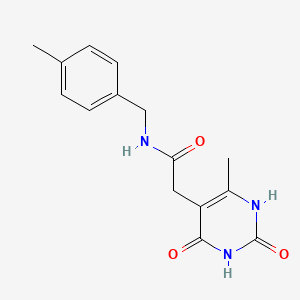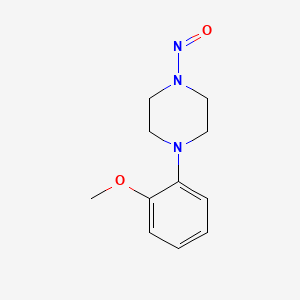![molecular formula C19H15ClFNO3 B2758175 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705970-22-4](/img/structure/B2758175.png)
1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a benzoyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps. One common method includes the acylation of 2-chloro-4-fluorobenzoyl chloride with a suitable nucleophile under the catalysis of aluminum chloride (AlCl3) at controlled temperatures . The reaction conditions often require maintaining the temperature between 20-30°C for 1.5-2.5 hours, followed by purification through distillation under reduced pressure .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The raw materials used are generally cost-effective and readily available. The reaction is carried out in a continuous flow reactor to maintain consistent quality and efficiency. Post-reaction, the product is purified using advanced techniques such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which are facilitated by boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong nucleophiles such as dimethylamine in ethanol solution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorobenzoyl chloride
- 4-fluorobenzoyl chloride
- 2-chloro-4-fluorobenzene-1-carbonyl chloride
Uniqueness
1’-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1'-(2-chloro-4-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c20-16-10-12(21)6-7-14(16)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTYLOAPZRFELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2758098.png)
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)

![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)


![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)

![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)



